molecular formula C23H23N3O5S B2390391 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 872695-52-8

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No. B2390391
CAS RN: 872695-52-8
M. Wt: 453.51
InChI Key: QEDKYIZHYVARNI-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, a pyridazin-3-yl group, and a 3,4-dimethoxyphenethyl group. These groups are common in many organic compounds and have various properties and uses .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the energy gap value can indicate the stability and chemical hardness of a compound .

Safety and Hazards

Safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures, such as wearing protective gloves, eye protection, and respiratory protection .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Compounds with similar structures have been explored for their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-28-18-6-3-15(11-20(18)29-2)9-10-24-22(27)13-32-23-8-5-17(25-26-23)16-4-7-19-21(12-16)31-14-30-19/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDKYIZHYVARNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

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